N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide
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Overview
Description
N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide is a chemical compound with the molecular formula C14H26N4O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an isonicotinamide group attached to a dimethylamino propyl chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide typically involves the reaction of isonicotinic acid with N-(3-(dimethylamino)propyl)amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous monitoring and quality control measures ensure the consistency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinic acid, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the development of novel pharmaceuticals.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylaminopropylamine
- N,N,N’,N’-Tetramethyldipropylenetriamine
Uniqueness
N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide is unique due to its specific structural features, such as the presence of the isonicotinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and drug development.
Biological Activity
N-(3-((3-(Dimethylamino)propyl)amino)propyl)isonicotinamide (referred to as DAPI hereafter) is a compound of significant interest due to its potential biological activities, particularly in the context of drug delivery and as an inhibitor of key metabolic enzymes. This article reviews the biological activity of DAPI, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H24N4O
- Molecular Weight : 264.37 g/mol
- SMILES Notation : CC(CN(C)CCNCC(=O)C1=CN=CC=C1)C
DAPI is structurally related to isonicotinamide and exhibits properties that suggest it may act as a substrate or inhibitor for various enzymes, including nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the metabolism of nicotinamide, converting it into 1-methylnicotinamide (MNA), which has been implicated in various pathological conditions, including cancer.
Inhibition of Nicotinamide N-Methyltransferase
Recent studies have shown that compounds structurally similar to DAPI can inhibit NNMT with high potency. For instance, one study identified a potent NNMT inhibitor with an IC50 value of 3.7 nM . The inhibition of NNMT is significant because its overexpression has been linked to several cancers, indicating that DAPI could potentially serve as a therapeutic agent in cancer treatment.
Drug Delivery Systems
DAPI has been explored in the context of drug delivery systems. Its ability to form biocompatible polymers makes it suitable for applications in gene delivery. Research indicates that polycations containing dimethylamino groups can enhance the delivery efficiency of plasmid DNA (pDNA), depending on their molecular weight and charge . This characteristic positions DAPI as a promising candidate for developing tailored gene delivery vectors.
Serotonin Transporter Inhibition
Another area of interest is the interaction of DAPI with the serotonin transporter (SERT). Compounds related to DAPI have demonstrated selectivity for SERT and have been shown to modulate serotonin levels, which are critical for mood regulation . The binding affinity of these compounds at SERT suggests potential applications in treating depression and anxiety disorders.
Case Study 1: NNMT Inhibition and Cancer Therapy
A study focused on the inhibition of NNMT revealed that certain analogues of DAPI were effective at reducing cancer cell proliferation by disrupting nicotinamide metabolism. The findings indicated that these compounds could potentially be developed into targeted therapies for cancers associated with elevated NNMT levels.
Case Study 2: Gene Delivery Efficiency
In another study, the use of DAPI-based polycations significantly improved pDNA delivery in vitro. The researchers noted that varying the charge density and molecular weight of the polycation affected cellular uptake and transfection efficiency, suggesting that DAPI could be optimized for specific therapeutic applications in gene therapy .
Summary Table of Biological Activities
Activity | Target | IC50 Value | Relevance |
---|---|---|---|
NNMT Inhibition | Nicotinamide N-Methyltransferase | 3.7 nM | Potential cancer therapy |
Gene Delivery | Plasmid DNA | Variable | Enhanced transfection efficiency |
SERT Modulation | Serotonin Transporter | Ki = 19.7 nM | Potential antidepressant applications |
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJJUGCXHOWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCNC(=O)C1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.